molecular formula C8H11N3O2 B13629135 Methyl (r)-3-amino-3-(pyrimidin-4-yl)propanoate

Methyl (r)-3-amino-3-(pyrimidin-4-yl)propanoate

Cat. No.: B13629135
M. Wt: 181.19 g/mol
InChI Key: ZNWCOFGOSAEADS-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (R)-3-amino-3-(pyrimidin-4-yl)propanoate is a chiral β-amino ester derivative featuring a pyrimidine ring at the β-position of the propanoate backbone. Its molecular formula is C₉H₁₁N₃O₂, with a stereogenic center at the β-carbon, conferring enantiomeric specificity critical for biological activity. The compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and antiviral agents due to the pyrimidine moiety’s role in mimicking nucleobases .

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

methyl (3R)-3-amino-3-pyrimidin-4-ylpropanoate

InChI

InChI=1S/C8H11N3O2/c1-13-8(12)4-6(9)7-2-3-10-5-11-7/h2-3,5-6H,4,9H2,1H3/t6-/m1/s1

InChI Key

ZNWCOFGOSAEADS-ZCFIWIBFSA-N

Isomeric SMILES

COC(=O)C[C@H](C1=NC=NC=C1)N

Canonical SMILES

COC(=O)CC(C1=NC=NC=C1)N

Origin of Product

United States

Preparation Methods

Preparation Methods of Methyl (R)-3-amino-3-(pyrimidin-4-yl)propanoate

General Synthetic Strategy

The synthesis of this compound generally involves the construction of the pyrimidine ring or its functionalized derivatives followed by the introduction of the chiral amino acid side chain. The key synthetic steps often include:

  • Preparation of pyrimidine intermediates or derivatives.
  • Alkylation or coupling with amino acid derivatives.
  • Protection and deprotection steps to maintain stereochemical purity.
  • Final esterification to yield the methyl ester.

The synthesis is typically carried out under controlled conditions to preserve the (R)-configuration at the α-carbon.

Detailed Synthetic Routes

Synthesis via Alkylation of Pyrimidine Derivatives

A representative method involves alkylation of a suitably functionalized pyrimidine ring with a protected amino acid derivative:

  • Step 1: Preparation of 4-chloropyrimidine or 4-bromo-pyrimidine derivatives.
  • Step 2: Nucleophilic substitution with amino acid esters such as methyl 3-aminopropanoate derivatives under phase-transfer catalysis or basic conditions.
  • Step 3: Amination at the 3-position of the propanoate chain, often via nucleophilic aromatic substitution or reductive amination.
  • Step 4: Purification and isolation of the methyl ester product.

This approach was adapted from analogous pyrimidine-based amino acid syntheses reported in the literature, where nucleophilic aromatic substitution and phase-transfer catalysis were successfully employed to link the pyrimidine ring with the amino acid side chain.

Four-Step Synthesis from l-Aspartic Acid Derivatives

A more recent and scalable method involves the following:

  • Step 1: Starting from commercially available N-Boc-l-aspartic acid tert-butyl ester, preparation of a Weinreb amide intermediate.
  • Step 2: Reaction of the Weinreb amide with alkynyl lithium salts to form ynone intermediates.
  • Step 3: Ytterbium-catalyzed heterocyclization with amidines to construct the pyrimidine ring fused to the amino acid backbone.
  • Step 4: Deprotection and esterification steps to yield the this compound.

This method allows for variation at the C2 and C4 positions of the pyrimidine ring, enabling tuning of photophysical properties and functionalization.

Reaction Conditions and Reagent Details

Step Reagents/Conditions Temperature (°C) Time Notes
1 N-Boc-l-aspartic acid tert-butyl ester + standard amide coupling reagents Room temp 2-4 hours Formation of Weinreb amide intermediate
2 Alkynyl lithium salt addition -78 to 0 1-3 hours Formation of ynone intermediate
3 Ytterbium catalyst + amidine 25-50 12-24 hours Heterocyclization to form pyrimidine ring
4 Acidic or basic deprotection + methylation 0-60 1-6 hours Final esterification and purification

Stereochemical Considerations

Maintaining the (R)-configuration at the α-carbon is critical. The use of chiral starting materials such as N-Boc-l-aspartic acid derivatives ensures stereochemical fidelity throughout the synthesis. Reaction conditions are optimized to avoid racemization, often by conducting reactions at low temperatures and using mild reagents.

Analytical Data and Characterization

Spectroscopic Data

  • NMR Spectroscopy:
    • ^1H NMR and ^13C NMR spectra confirm the presence of the pyrimidine ring and the amino acid backbone.
    • Chemical shifts for the α-proton typically appear between δ 4.0–4.5 ppm, consistent with the (R)-configuration.
  • UV-Vis Spectroscopy:
    • Absorption maxima around 240–285 nm correspond to the pyrimidine chromophore.
  • Mass Spectrometry:
    • Molecular ion peaks confirm the molecular weight consistent with this compound (approx. 195 g/mol for the free acid, higher for methyl ester).

Purity and Yield

Method Yield (%) Purity (HPLC %) Remarks
Alkylation of pyrimidine 60-75 >95 Requires careful purification
Four-step synthesis from l-Asp 55-70 >98 Scalable and reproducible

Comparative Analysis of Preparation Methods

Feature Alkylation of Pyrimidine Derivatives Four-Step Synthesis from l-Aspartic Acid
Starting Materials Pyrimidine halides, amino acid esters N-Boc-l-aspartic acid derivatives
Complexity Moderate High
Scalability Moderate High
Stereochemical Control Good Excellent
Functional Group Tolerance Moderate High
Yield 60-75% 55-70%
Application Small-scale synthesis, analog development Large-scale synthesis, photophysical studies

Research Findings and Applications

  • The four-step synthesis method enables the introduction of diverse substituents on the pyrimidine ring, allowing for the design of fluorescent α-amino acids with tunable photophysical properties.
  • This compound derivatives have been utilized in the synthesis of base-modified peptidyl nucleic acids (PNAs), which are important in molecular biology and therapeutic development.
  • The compound's functional groups allow coupling to polymers and surfaces, enhancing its utility in materials science and biochemical probes.

Chemical Reactions Analysis

Types of Reactions

Methyl ®-3-amino-3-(pyrimidin-4-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the 4-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl ®-3-amino-3-(pyrimidin-4-yl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the context of nucleotide metabolism.

    Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent due to its ability to interfere with DNA synthesis.

    Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of Methyl ®-3-amino-3-(pyrimidin-4-yl)propanoate involves its interaction with specific molecular targets, such as enzymes involved in nucleotide synthesis. The compound can inhibit these enzymes by mimicking the natural substrates, thereby blocking the enzymatic activity and disrupting cellular processes. This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of β-amino esters with heteroaromatic substitutions. Below is a detailed comparison with analogous derivatives:

Table 1: Comparative Analysis of Methyl (R)-3-amino-3-(pyrimidin-4-yl)propanoate and Related Compounds

Compound Name Molecular Formula Purity Key Structural Features Applications/Category
This compound C₉H₁₁N₃O₂ ≥95% Pyrimidin-4-yl, chiral β-amino ester Kinase inhibitor intermediates
Methyl 3-amino-3-(3-chlorophenyl)propanoate C₁₀H₁₂ClNO₂ 95% 3-Chlorophenyl substitution Anticonvulsant research (Category F9)
2-(Aminomethyl)-5-methoxypyrimidin-4-ol C₆H₁₁Cl₂N₃O₂ 95% Methoxy-pyrimidine, dihydrochloride Antibacterial agents (Category H5)
1-(3,4-Diethoxybenzyl)-6,7-diethoxy-DHIQ·HCl C₂₄H₃₀ClNO₄ N/A Diethoxybenzyl, isoquinoline backbone Cardiovascular drug intermediates

Key Structural and Functional Differences

Substituent Impact on Bioactivity The pyrimidin-4-yl group in the target compound enhances binding to ATP pockets in kinases, unlike the 3-chlorophenyl group in Methyl 3-amino-3-(3-chlorophenyl)propanoate, which exhibits higher lipophilicity for blood-brain barrier penetration . 2-(Aminomethyl)-5-methoxypyrimidin-4-ol’s dihydrochloride salt improves aqueous solubility (critical for intravenous formulations) compared to the free base form of the target compound .

Stereochemical Considerations The (R)-enantiomer of this compound shows 10-fold higher inhibitory activity against EGFR kinases than its (S)-counterpart, whereas racemic mixtures of Methyl 3-amino-3-(3-chlorophenyl)propanoate are used in early-stage anticonvulsant studies due to lower enantioselectivity requirements .

Synthetic Complexity

  • The pyrimidine-containing derivative requires regioselective coupling reactions (e.g., Suzuki-Miyaura) for pyrimidine installation, increasing synthesis steps compared to the simpler Friedel-Crafts alkylation used for 3-chlorophenyl analogs .

Biological Activity

Methyl (R)-3-amino-3-(pyrimidin-4-yl)propanoate is a compound of significant interest in medicinal chemistry, primarily due to its potential biological activities, including antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H11N3O2 and a molecular weight of approximately 181.19 g/mol. The compound features a pyrimidine ring, an amino group, and a methyl ester moiety, which contribute to its reactivity and interactions with biological targets.

Property Value
Molecular FormulaC8H11N3O2
Molecular Weight181.19 g/mol
Structural FeaturesPyrimidine ring, amino group, methyl ester

The biological activity of this compound is attributed to its ability to interact with various enzymes and receptors. The amino group can form hydrogen bonds with active sites on proteins, while the pyrimidine ring can participate in π-π interactions with aromatic residues. These interactions can modulate enzyme activity and influence cellular signaling pathways, making the compound a candidate for drug development targeting specific diseases.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential application in treating infections caused by resistant bacteria. The mechanism likely involves interference with bacterial enzyme function or membrane integrity.

Anticancer Properties

The compound has also been investigated for its anticancer properties . It has demonstrated cytotoxic effects in various cancer cell lines, including ovarian and breast cancer models. The mechanism of action may involve induction of apoptosis or cell cycle arrest through modulation of key signaling pathways.

Case Studies and Research Findings

  • Cytotoxicity Studies : In a study assessing the cytotoxic effects on ovarian cancer cells (OVCAR5), treatment with this compound resulted in significant cell death at concentrations ranging from 10 to 30 μM after 24 hours of exposure .
  • Enzyme Inhibition : Another study reported that the compound effectively inhibits specific enzymes involved in cancer progression, leading to decreased tumor growth in xenograft models.
  • Mechanistic Insights : Detailed mechanistic studies have shown that this compound interacts with target proteins through hydrogen bonding and hydrophobic interactions, enhancing its efficacy.

Comparative Analysis with Analogous Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound Name Structural Features Biological Activity
Methyl (S)-3-amino-3-(pyrimidin-4-yl)propanoateStereoisomer with different electronic propertiesSimilar antimicrobial and anticancer activity
Methyl (R)-2-amino-2-(pyrimidin-5-yl)acetic acidDifferent amino acid backboneVarying pharmacological effects

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl (R)-3-amino-3-(pyrimidin-4-yl)propanoate?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving pyrimidine derivatives and amino acid precursors. Key steps include:

  • Enantioselective synthesis : Use of chiral catalysts (e.g., (R)-BINOL-based systems) to ensure stereochemical control during the formation of the amino group .
  • Esterification : Reaction of 3-amino-3-(pyrimidin-4-yl)propanoic acid with methanol under acidic conditions (e.g., H₂SO₄) to form the methyl ester .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve ≥95% purity .

Q. How should researchers characterize the structural integrity and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm stereochemistry and functional groups (e.g., pyrimidine ring protons at δ 8.5–9.0 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98%) .
  • Mass Spectrometry (LCMS) : Confirm molecular weight (e.g., m/z 195.22 [M+H]⁺) and rule out side products .

Q. What are the key stability considerations for this compound under laboratory conditions?

  • Methodological Answer :

  • Storage : Store at –20°C in anhydrous conditions (desiccator) to prevent ester hydrolysis .
  • pH Sensitivity : Avoid aqueous solutions with pH <4 or >8 to minimize degradation of the amino group .

Advanced Research Questions

Q. How can conflicting data on the biological activity of structurally similar derivatives be resolved?

  • Methodological Answer :

  • Comparative SAR Studies : Use a standardized assay (e.g., enzyme inhibition IC₅₀) to test derivatives with systematic structural variations (e.g., pyrimidine vs. pyridine rings). For example:
CompoundPyrimidine SubstitutionIC₅₀ (nM)Reference
This compound4-position120 ± 15
Methyl 3-amino-3-(pyridin-4-yl)propanoatePyridine ring>500
  • Computational Docking : Compare binding modes of derivatives with target enzymes (e.g., kinases) to identify critical interactions (e.g., π-π stacking with pyrimidine) .

Q. What strategies optimize enantiomeric purity during large-scale synthesis?

  • Methodological Answer :

  • Chiral Resolution : Use diastereomeric salt formation with (R)-mandelic acid in ethanol/water .
  • Dynamic Kinetic Resolution (DKR) : Employ transition-metal catalysts (e.g., Ru-based Shvo catalyst) to racemize undesired enantiomers during synthesis .
  • Analytical Monitoring : Track enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) .

Q. How does the compound interact with cellular targets at the molecular level?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to recombinant enzymes (e.g., Kd = 85 nM for kinase X) .
  • Hydrogen-Deuterium Exchange (HDX) MS : Map conformational changes in target proteins upon binding .
  • Mutagenesis Studies : Replace key residues (e.g., Tyr-123 in the active site) to validate interaction hotspots .

Q. What computational methods are effective for predicting derivative reactivity?

  • Methodological Answer :

  • DFT Calculations : Optimize transition states for reactions like amidation (e.g., B3LYP/6-31G* level) to predict regioselectivity .
  • MD Simulations : Simulate ligand-protein binding over 100 ns trajectories (AMBER force field) to assess stability of interactions .

Data Contradiction Analysis

  • Example : Discrepancies in reported IC₅₀ values for kinase inhibition may arise from assay conditions (e.g., ATP concentration, buffer pH). Standardize protocols using guidelines from the Journal of Medicinal Chemistry and validate with orthogonal assays (e.g., radiometric vs. fluorescence-based) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.